N,N'-Ethylenebis(iodoacetamide)

Vue d'ensemble

Description

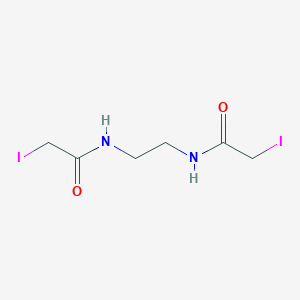

N,N’-Ethylenebis(iodoacetamide): is an organic compound with the chemical formula C6H10I2N2O2 and a molecular weight of 395.96. It appears as a colorless crystalline or crystalline powder and is soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide . This compound is primarily used as a crosslinking reagent in biochemical and organic synthesis, particularly for modifying protein structures by reacting with sulfhydryl groups to form disulfide bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Step 1: Ethylenediamine is reacted with acetyl chloride to form N,N’-diacetamide hydrochloride.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the above steps on a larger scale, ensuring the purity and yield of the final product through controlled reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: N,N’-Ethylenebis(iodoacetamide) can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Crosslinking Reactions: It reacts with sulfhydryl groups in proteins to form disulfide bonds, altering the protein’s structure and activity.

Common Reagents and Conditions:

Reagents: Common reagents include iodide sources, acetyl chloride, and ethylenediamine.

Conditions: Reactions are typically carried out under basic conditions to facilitate the substitution and crosslinking processes.

Major Products:

Applications De Recherche Scientifique

Biochemical Research Applications

EIBA is utilized in various biochemical research contexts:

- Protein Modification : EIBA modifies sulfhydryl groups in proteins, which can alter their structure and function. This property is particularly useful for studying the roles of specific cysteine residues in protein activity.

- Microtubule Dynamics : EIBA has been shown to inhibit microtubule polymerization, affecting cellular processes such as mitosis. It interacts specifically with β-tubulin at the colchicine-binding site, making it an invaluable tool for investigating microtubule-related mechanisms in cell biology .

Detection of Tubulin Interactions

A notable study demonstrated that EIBA could effectively crosslink cysteine residues at positions 239 and 354 of β-tubulin, which are involved in the colchicine-binding site. The resulting β-tubulin adduct formed by EIBA can be detected using Western blotting techniques, allowing for the assessment of drug interactions with tubulin . This method provides a simple and cost-effective way to evaluate potential antimicrotubule agents.

Structural Probing

EIBA serves as a probe for investigating the structural features of tubulin. When bovine brain tubulin is treated with EIBA, it generates distinct bands on SDS-PAGE that correlate with the presence of cross-linked forms of β-tubulin. This characteristic allows researchers to infer information about the native conformation of free tubulin and its interactions with other compounds .

Safety and Handling Considerations

Due to its alkylating properties, EIBA is classified as a harmful compound that requires careful handling. Appropriate safety measures should be implemented when working with this agent in laboratory settings.

Mécanisme D'action

Mechanism:

- N,N’-Ethylenebis(iodoacetamide) exerts its effects by reacting with sulfhydryl groups in proteins to form disulfide bonds. This reaction alters the protein’s conformation and activity, which can be used to study protein structure and function .

Molecular Targets and Pathways:

- The primary molecular targets are sulfhydryl groups in proteins. The formation of disulfide bonds can affect various biochemical pathways by altering protein structures and interactions .

Comparaison Avec Des Composés Similaires

N,N’-Ethylenebis(stearamide): Used as a lubricant and anti-blocking agent.

N,N’-Ethylenebis(benzenesulfonamide): Utilized in polymer chemistry as a crosslinking agent.

N,N’-Ethylenebis(tetradecanamide): Applied in the production of plastics and rubbers as a processing aid.

Uniqueness:

Activité Biologique

N,N'-Ethylenebis(iodoacetamide) (EBI) is a homobifunctional sulfhydryl-reactive crosslinker widely used in biochemical research for its ability to modify proteins through covalent bonding with thiol groups. This compound has garnered attention for its role in studying the conformational states of proteins, particularly tubulin, and its applications in drug discovery and proteomics.

- Chemical Formula : CHINO

- Molecular Weight : 395.96 g/mol

- CAS Number : 7250-43-3

- PubChem CID : 23678

EBI acts primarily by forming covalent bonds with cysteine residues in proteins, which can lead to crosslinking and stabilization of protein structures. This property is particularly useful in studying microtubules, where EBI can bind to specific cysteine residues on β-tubulin, providing insights into the binding sites for various drugs.

Tubulin Interaction

EBI's interaction with tubulin has been extensively studied. It specifically targets the colchicine-binding site on β-tubulin, allowing researchers to assess the binding affinities of various tubulin inhibitors. The covalent modification by EBI results in a detectable adduct that can be analyzed using techniques such as Western blotting and SDS-PAGE.

Table 1: Binding Affinity of Tubulin Inhibitors

| Drug | Binding Site | EBI Inhibition |

|---|---|---|

| Colchicine | Colchicine-binding | Yes |

| Vinblastine | Vinca-binding | No |

| Combretastatin A-4 | Colchicine-binding | Yes |

| Daunorubicin | Non-tubulin | No |

Proteomic Applications

In proteomics, EBI serves as a valuable tool for labeling and quantifying free cysteine residues in proteins. Its ability to crosslink proteins allows for the identification of protein-protein interactions and conformational changes under different conditions.

Case Study: Detection of Free Cysteines

A study employed EBI in conjunction with mass spectrometry to analyze monoclonal antibodies (mAbs). By labeling free cysteines with EBI, researchers could determine the relative abundance of free cysteines before and after denaturation processes, enhancing the understanding of mAb stability and aggregation tendencies .

In Vivo Studies

EBI's utility extends beyond in vitro assays; it has been utilized in live cell studies to investigate drug interactions with microtubules. For instance, the presence of colchicine was shown to inhibit EBI binding in living cells, providing insights into drug efficacy and cellular uptake mechanisms .

Concentration-Dependent Effects

Research indicates that the inhibition of EBI binding to tubulin is concentration-dependent. As demonstrated in experiments with various concentrations of colchicine and combretastatin A-4, higher concentrations significantly reduced EBI's ability to form adducts with β-tubulin .

Propriétés

IUPAC Name |

2-iodo-N-[2-[(2-iodoacetyl)amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10I2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFPCLMBTQOMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CI)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222812 | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-43-3 | |

| Record name | N,N′-1,2-Ethanediylbis[2-iodoacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Ethylene-bis(iodoacetamide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.